Product packaging for tetrahydro-2H-pyran-3-carbaldehyde(Cat. No.:CAS No. 77342-93-9)

tetrahydro-2H-pyran-3-carbaldehyde

Cat. No.: B108663
CAS No.: 77342-93-9
M. Wt: 114.14 g/mol
InChI Key: KYHPVAHPKYNKOR-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3-carbaldehyde (CAS 77342-93-9) is a valuable heterocyclic building block in organic and medicinal chemistry. This compound, with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol, features an aldehyde functional group on a saturated tetrahydropyran ring, making it a versatile intermediate for various synthetic transformations . Its physical properties include a density of approximately 1.1 g/cm³ and a boiling point of around 178.5 °C at 760 mmHg . In research, this aldehyde serves as a key precursor in synthetic routes. For instance, it has been used in the development of potent adenosine A2A and A3 receptor agonists, which are significant in pharmacological studies for their potential anti-inflammatory actions . The reactivity of the formyl group allows for further elaboration through reactions such as nucleophilic addition or reductive amination, enabling the construction of more complex molecular architectures. One documented synthetic route achieves this compound with an ~85% yield . Researchers should handle this material with appropriate precautions. The compound has a flash point of ~66.4 °C and may cause skin and eye irritation . It is recommended to store it under an inert atmosphere in a freezer, ideally at temperatures below -20°C, to maintain its stability and purity . This compound is intended for research and development purposes only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B108663 tetrahydro-2H-pyran-3-carbaldehyde CAS No. 77342-93-9

Properties

IUPAC Name

oxane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHPVAHPKYNKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435914
Record name tetrahydro-2H-pyran-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77342-93-9
Record name tetrahydro-2H-pyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-3-carbaldehyde
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Strategic Synthetic Methodologies for Tetrahydro 2h Pyran 3 Carbaldehyde and Derivatives

Direct Synthesis Approaches to Tetrahydro-2H-pyran-3-carbaldehyde

Direct synthesis of this compound is not extensively documented, but logical synthetic routes can be devised from readily available precursors. The primary methods involve the controlled oxidation of the corresponding primary alcohol or the partial reduction of a carboxylic acid derivative.

One viable strategy is the oxidation of (tetrahydro-2H-pyran-3-yl)methanol. A variety of modern, mild oxidation reagents are suitable for this transformation to minimize over-oxidation to the carboxylic acid. For instance, systems like (diacetoxyiodo)benzene (B116549) (BAIB) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are known to be efficient for converting primary alcohols to aldehydes under clean conditions. nih.gov This method has been successfully applied to the synthesis of the isomeric (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde from its corresponding alcohol, demonstrating its applicability to similar pyran systems. nih.gov

Another potential route is the partial reduction of a suitable carboxylic acid derivative, such as an ester or an acid chloride. For example, methyl tetrahydro-2H-pyran-3-carboxylate could be reduced to the target aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is a standard procedure for converting esters to aldehydes and is generally high-yielding, provided the reaction conditions are carefully controlled to prevent reduction to the alcohol.

Multicomponent Reaction Strategies for Tetrahydropyran (B127337) Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom and step economy, aligning with the principles of green chemistry. rsc.org Several MCRs have been developed for the efficient synthesis of highly functionalized tetrahydropyran rings.

A notable example is the organocatalytic domino sequence involving a Michael addition, a Henry (nitro-aldol) reaction, and a final ketalization. nih.gov This cascade reaction can merge components like β-keto esters, nitroalkenes, and alkynyl aldehydes to generate complex tetrahydropyrans with multiple contiguous stereocenters in a single operation. nih.gov Other strategies include Knoevenagel condensation followed by Michael addition and intramolecular cyclization, which is a common pathway for building the pyran ring from aldehydes, malononitrile, and a 1,3-dicarbonyl compound. nih.govmdpi.com Prins-type cyclizations, involving the reaction of a homoallylic alcohol with an aldehyde, also provide a convergent route to the tetrahydropyran core.

The success of multicomponent reactions for tetrahydropyran synthesis often hinges on the choice of catalyst. A wide array of catalytic systems, ranging from simple organocatalysts to sophisticated metal complexes and nanoparticles, have been employed.

Organocatalysis is a prominent strategy, utilizing small, metal-free organic molecules to promote the reaction. For instance, bifunctional quinine-based squaramide catalysts have been used to achieve high diastereo- and enantioselectivity in Michael/Henry/ketalization cascade reactions. nih.gov Simple, commercially available organo-salts like sodium benzoate (B1203000) have also proven effective as environmentally benign catalysts for the synthesis of various pyran-annulated heterocycles. rsc.org

In recent years, heterogeneous catalysts, particularly those based on magnetic nanoparticles, have gained significant attention due to their high efficiency and ease of recovery and reuse. These catalysts often consist of a magnetic core (e.g., Fe₃O₄) coated with silica, which is then functionalized with a catalytically active group. nih.gov Examples include magnetic carbon nanotubes functionalized with polypyrrole or sulfonic acid groups, which have been successfully used to synthesize tetrahydropyran derivatives. nih.gov

Catalyst TypeSpecific Catalyst ExampleReaction TypeKey AdvantagesReference
OrganocatalystQuinine-based SquaramideAsymmetric Michael/Henry/Ketalization CascadeHigh enantioselectivity (up to 99% ee) nih.gov
Organo-saltSodium BenzoateGeneral MCR for pyran-annulated systemsEnvironmentally benign, commercially available rsc.org
HeterogeneousMagnetic Carbon Nanotubes (functionalized)MCR for Tetrahydro-4H-chromenesHigh yields, catalyst recyclability, green conditions nih.gov
HeterogeneousZn(Proline)₂ ComplexMCR for Annulated PyransEfficient for Knoevenagel/Michael/Cyclization sequence nih.gov

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of tetrahydropyran synthesis, this translates to the development of methods that minimize waste, avoid hazardous organic solvents, and utilize reusable catalysts.

Many multicomponent reactions can be performed under solvent-free conditions, for example, by grinding the reactants together, sometimes with a solid-supported catalyst. This approach, known as mechanochemistry, can lead to significantly reduced reaction times and excellent product yields while eliminating the need for organic solvents. nih.gov Alternatively, water can be used as a green solvent. Although organic reactants may have low solubility, reactions can proceed effectively in aqueous suspensions ("on-water" conditions), often with enhanced reactivity. mdpi.com

The use of recoverable and reusable catalysts, such as the magnetic nanoparticle-based systems described previously, is a cornerstone of green tetrahydropyran synthesis. These catalysts can be easily separated from the reaction mixture using an external magnet, purified, and reused for multiple cycles without a significant loss of activity, thereby reducing waste and cost. nih.gov

Asymmetric Synthesis of Chiral Tetrahydropyran Derivatives Relevant to this compound

The synthesis of enantiomerically pure tetrahydropyran derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis aims to produce a specific stereoisomer selectively. This can be achieved through various strategies, including the use of chiral catalysts (asymmetric catalysis) or by temporarily incorporating a chiral molecule (a chiral auxiliary) to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net Organocatalytic cascade reactions, as mentioned earlier, can provide direct access to highly enantioenriched tetrahydropyrans. nih.gov More specific methods, such as enantioselective hydrogenation and chiral auxiliary-mediated approaches, are detailed below.

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for creating stereogenic centers. This technique is widely used to reduce prochiral double bonds (C=C, C=O, C=N) to produce chiral products with high enantioselectivity. In the synthesis of chiral tetrahydropyrans, this method can be applied to unsaturated precursors like dihydropyrans or molecules containing an exocyclic double bond.

Transition metal complexes, particularly those based on iridium (Ir), ruthenium (Ru), and rhodium (Rh), are the most effective catalysts for this transformation. The metal center is coordinated to a chiral ligand, which creates a chiral environment and directs the approach of hydrogen to one face of the substrate. For example, iridium complexes with chiral phosphine (B1218219) ligands have shown exceptional performance in the asymmetric hydrogenation of various heterocyclic compounds. While specific examples for this compound precursors are not abundant, the principles are well-established for related structures, such as the hydrogenation of lactones to chiral diols, which can then be cyclized to form tetrahydropyrans. numberanalytics.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgyoutube.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product, and the auxiliary can often be recovered for reuse. wikipedia.org This is a robust and reliable strategy for asymmetric synthesis.

A classic application of this methodology is in diastereoselective alkylation or aldol (B89426) reactions. For instance, a carboxylic acid precursor to a substituted tetrahydropyran could be coupled to a chiral auxiliary, such as one of Evans' oxazolidinones or Myers' pseudoephedrine. wikipedia.orgresearchgate.net The resulting amide can be converted into its enolate, and the chiral auxiliary then sterically blocks one face of the enolate, forcing an incoming electrophile (e.g., in an alkylation or aldol reaction) to approach from the less hindered side. This process sets a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the chiral product. This strategy allows for the controlled construction of stereocenters that can be part of the tetrahydropyran backbone or a substituent, providing a versatile entry to a wide range of chiral derivatives. researchgate.net

Enzyme-Catalyzed Kinetic Resolution for Chiral Precursors

Enzymatic kinetic resolution is a powerful strategy for accessing enantiomerically pure precursors of this compound. This method leverages the high stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture, allowing for the isolation of one enantiomer in high purity. nih.govnih.gov

Lipases are commonly employed for the kinetic resolution of chiral alcohols that serve as precursors to the tetrahydropyran ring. For instance, the enzymatic resolution of racemic homoallylic alcohols can provide access to enantiomerically enriched building blocks. In one approach, Amano lipase (B570770) was used for the resolution of a racemic homoallylic alcohol, which was a precursor to an enone that could be further elaborated to a tetrahydropyran derivative. researchgate.net

Another key application of enzymatic resolution is in the synthesis of chiral phosphoramidate (B1195095) precursors, which are used in the ProTide approach to deliver nucleoside analogues. nih.govnih.gov The enzyme phosphotriesterase (PTE) and its mutants have demonstrated high stereoselectivity in hydrolyzing chiral phosphoramidate diesters. nih.govnih.gov For example, the G60A-PTE variant shows a 165-fold preference for the hydrolysis of the RP isomer, while the In1W-PTE variant exhibits a 1400-fold preference for the SP isomer. nih.gov This enzymatic resolution allows for the isolation of diastereomerically pure ProTide precursors on a preparative scale. nih.govnih.gov

The table below summarizes key aspects of enzyme-catalyzed kinetic resolution for chiral precursors relevant to tetrahydropyran synthesis.

Enzyme/CatalystSubstrate TypeTransformationKey Finding
Amano LipaseRacemic homoallylic alcoholResolutionProvided a chiral homoallylic alcohol precursor for enone synthesis. researchgate.net
Phosphotriesterase (PTE) mutants (G60A-PTE, In1W-PTE)Chiral phosphoramidate diestersStereoselective hydrolysisEnabled the preparative scale isolation of diastereomerically pure ProTide precursors. nih.govnih.gov
Candida antarctica lipase B (CAL-B)Bicyclic 2-alkylidenetetrahydrofuranEnantioselective hydrolysisHighly enantioselective kinetic resolution, affording the remaining substrate with >99% ee. researchgate.net

Ring-Closure and Cyclization Methodologies

Ring-closure and cyclization reactions are fundamental to the construction of the tetrahydropyran ring system. Various methodologies have been developed to achieve this, each with its own advantages in terms of stereocontrol and functional group tolerance.

The Achmatowicz reaction is a powerful and versatile method for the synthesis of substituted dihydropyranones, which are valuable intermediates that can be readily converted to tetrahydropyran derivatives. rsc.orgnih.govresearchgate.net This reaction involves the oxidative ring expansion of furfuryl alcohols. nih.govrsc.org The process typically utilizes an oxidizing agent to convert the furan (B31954) ring into a 6-hydroxy-2H-pyran-3(6H)-one. nih.gov

The Achmatowicz reaction has been employed in the synthesis of a variety of complex molecules, including those with pyrano-fused systems. rsc.orgnih.gov For instance, it was a key step in a three-step sequence for the synthesis of trans-2-aryl-6-alkyltetrahydropyrans. thieme-connect.com The reaction can be performed under various conditions, including using traditional oxidants like m-CPBA and NBS, as well as greener alternatives such as visible light-assisted photocatalysis. researchgate.netbeilstein-journals.org The use of sunlight as a green energy source in a photo-flow reactor has been shown to facilitate the Achmatowicz rearrangement efficiently. beilstein-journals.org

Oxidant/CatalystSubstrateProductKey Feature
N-Bromosuccinimide (NBS)Furfuryl alcohol6-HydroxypyranoneTraditional method for Achmatowicz reaction. researchgate.net
VO(acac)₂ / t-BuOOH5-Methylfurfural derivativeHemiketalCatalytic oxidative cyclization. researchgate.net
Visible light / PhotocatalystFurfuryl alcoholsDihydropyranonesGreen and efficient method using a photo-flow reactor. beilstein-journals.org

The combination of a Knoevenagel condensation followed by a 6π-electrocyclization reaction is a widely used strategy for the synthesis of highly functionalized 2H-pyrans. researchgate.netmdpi.com This tandem process can be considered a formal [3+3] cycloaddition. mdpi.com The Knoevenagel condensation typically involves the reaction of an α,β-unsaturated aldehyde with a 1,3-dicarbonyl compound to form a 1-oxatriene intermediate. mdpi.comorganic-chemistry.org This intermediate then undergoes a 6π-electrocyclization to furnish the 2H-pyran ring. researchgate.netmdpi.com

This methodology has been applied to the synthesis of various pyran-containing systems, including pyrano[4,3-b]pyran-5-ones. researchgate.net The reaction conditions can be varied, including the use of microwave assistance and ionic liquids as solvents. researchgate.net Furthermore, this strategy is suitable for performing in water, making it an environmentally benign approach. mdpi.com The reaction of 2-(1-phenylvinyl)benzaldehyde with malonates under specific conditions can lead to benzylidene malonates, which can then cyclize to form indene (B144670) derivatives, showcasing the versatility of the initial Knoevenagel adduct. acs.org

ReactantsCatalyst/ConditionsProductKey Feature
α,β-Unsaturated aldehyde and 4-hydroxy-2H-pyran-2-oneMicrowave irradiation2H,5H-Pyrano[4,3-b]pyran-5-oneRapid, single-step synthesis. researchgate.net
Enal and 1,3-dicarbonyl compoundWater, 80 °C2H-PyranEnvironmentally friendly synthesis. mdpi.com
2-(1-Phenylvinyl)benzaldehyde and methyl malonatePiperidine (B6355638), AcOH, BenzeneBenzylidene malonate / Indene derivativeProduct selectivity depends on reaction time. acs.org

Transition Metal-Catalyzed Coupling Reactions for Tetrahydropyran-Substituted Compounds

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful methods for the derivatization of the tetrahydropyran scaffold. syr.eduyoutube.com

Palladium catalysis has been extensively used for the alkylation and cross-coupling of various organic substrates, and these methods can be applied to tetrahydropyran-containing molecules. nih.govchemrxiv.org The Suzuki-Miyaura cross-coupling, for example, is a versatile reaction for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgyoutube.com This reaction has been used to synthesize 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines. ncl.ac.uk

Palladium-catalyzed C-H activation and functionalization have also emerged as powerful strategies. nih.govmdpi.com For instance, a palladium-catalyzed, ring-forming aromatic C-H alkylation with unactivated alkyl halides allows for the synthesis of various carbocyclic and heterocyclic systems. nih.govnih.gov This method is tolerant of a wide range of functional groups. nih.gov Furthermore, sequential C-H functionalization has been used to synthesize highly substituted aminotetrahydropyrans. This process involves a Pd(II)-catalyzed stereoselective γ-methylene C–H arylation followed by α-alkylation or arylation of the primary amine. nih.gov

Reaction TypeCatalyst SystemSubstratesProduct
Suzuki-Miyaura Coupling[PdCl(C₃H₅)]₂/tetraphosphineAryl halides and alkylboronic acidsArylalkanes organic-chemistry.org
C-H AlkylationPd(PPh₃)₄Arenes and unactivated alkyl halidesTetrahydronaphthalenes and indanes nih.gov
Sequential C-H FunctionalizationPd(OAc)₂/TDG/LigandAminotetrahydropyran and aryl iodidesDi-substituted aminotetrahydropyrans nih.gov

Synthesis of Polyfunctionalized Tetrahydro-2H-pyran Systems

The development of methods for the synthesis of polyfunctionalized tetrahydropyrans is crucial for accessing a diverse range of complex molecules with potential biological activity. syr.edunih.gov Several strategies have been developed to introduce multiple functional groups onto the tetrahydropyran ring with high levels of stereocontrol.

One approach involves the Prins cyclization, which is a powerful method for the stereoselective synthesis of substituted tetrahydropyrans. nih.govbeilstein-journals.orgbeilstein-journals.org The reaction of a homoallylic alcohol with an aldehyde, typically promoted by a Lewis or Brønsted acid, leads to the formation of a tetrahydropyran-4-ol. organic-chemistry.org Variations of this reaction, such as the Mukaiyama aldol-Prins (MAP) cyclization, allow for the synthesis of highly substituted tetrahydropyrans by trapping the intermediate oxocarbenium ion with a nucleophile. nih.govbeilstein-journals.org

Organocatalysis has also emerged as a powerful tool for the synthesis of polyfunctionalized tetrahydropyrans. tandfonline.com For example, a square amide-catalyzed domino Michael-hemiacetalization reaction of α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds provides access to polyfunctionalized dihydro- and tetrahydropyran derivatives with high diastereo- and enantioselectivity. nih.gov This method allows for the incorporation of various functional groups, such as nitro, ester, ketone, and hydroxyl groups. nih.gov

MethodologyKey ReactantsCatalyst/PromoterKey Features
Prins CyclizationHomoallylic alcohol and aldehydeLewis or Brønsted AcidStereoselective synthesis of tetrahydropyran-4-ols. nih.govorganic-chemistry.org
Mukaiyama Aldol-Prins (MAP) CyclizationAllylsilane and aldehydeLewis AcidTrapping of oxocarbenium ion to form highly substituted THPs. nih.govbeilstein-journals.org
Domino Michael-Hemiacetalizationα-Hydroxymethyl nitroalkene and 1,3-dicarbonyl compoundSquare AmideDiastereo- and enantioselective synthesis of polyfunctionalized THPs. nih.gov

Industrial Production Methods for Tetrahydro-2H-pyran Derivatives

The industrial-scale synthesis of tetrahydro-2H-pyran derivatives is driven by their application in various sectors, including as solvents, intermediates in organic synthesis, and components in fragrances. Methodologies are selected based on efficiency, cost-effectiveness, safety, and environmental impact. Key industrial strategies often involve catalytic processes, including hydrogenation of pyran precursors and cyclization reactions.

A notable advancement in green chemistry is the production of tetrahydropyran (THP) from renewable biomass. One such process involves the hydrogenation of 3,4-dihydropyran (DHP), which can be derived from furfural, a biomass-derived aldehyde. In a continuous flow reactor system, this conversion has been demonstrated with high efficiency using a nickel-on-silica (Ni/SiO₂) catalyst. osti.gov This method is reported to achieve a high yield of 98% and a selectivity for THP of over 99.8%. osti.gov The reaction is typically conducted at temperatures between 150-200°C. osti.gov This biomass-to-THP pathway is presented as an economically competitive alternative to petroleum-derived solvents like tetrahydrofuran (B95107) (THF). osti.gov

The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene followed by nucleophilic capture of the resulting intermediate, is another cornerstone for constructing the tetrahydropyran ring on a large scale. This method is particularly valuable for producing substituted tetrahydropyranols, which are important in the fragrance industry. For instance, the synthesis of 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, a key fragrance component, utilizes this reaction. The process can be catalyzed by acids and optimized for industrial production.

Furthermore, patented industrial processes often detail specific routes to valuable derivatives. One such process describes the synthesis of tetrahydropyran compounds through the reaction of a 3,4-dihydro-2-alkoxy-2H-pyran or tetrahydro-2-alkoxy-2H-pyran compound with hydrogen in the presence of a catalyst from Groups VIII to X of the periodic table under acidic conditions. This highlights the importance of catalytic hydrogenation in industrial settings.

Another patented method focuses on producing specific substituted tetrahydropyrans, such as 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-yl acetate, which has applications in fragrances. The synthesis involves the cyclization of an appropriate aldehyde (e.g., 2-ethylbutyraldehyde) and an alcohol (e.g., 3-methyl-3-buten-1-ol) in the presence of an acid catalyst, followed by esterification. google.com Such processes are designed for robustness and high throughput.

The following table summarizes key data for a biomass-based industrial production method for tetrahydropyran.

FeedstockCatalystReactor TypeTemperature (°C)Yield (%)Selectivity (%)
3,4-Dihydropyran (DHP)Ni/SiO₂Continuous Flow150-20098>99.8

Advanced Reaction Chemistry of Tetrahydro 2h Pyran 3 Carbaldehyde and Its Functional Derivatives

Nucleophilic Addition Reactions at the Carbaldehyde Moiety

The carbonyl group in tetrahydro-2H-pyran-3-carbaldehyde is electrophilic, making it susceptible to attack by various nucleophiles. fiveable.me These nucleophilic addition reactions are fundamental to constructing more complex molecules, as they allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3-position of the pyran ring. The initial attack on the carbonyl carbon leads to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol derivative. fiveable.me

Carbon-based nucleophiles are crucial for extending the carbon skeleton of this compound. Key examples of such reactions include Grignard reactions, the Wittig reaction, and cyanohydrin formation.

Grignard Reaction: Grignard reagents (R-MgX) are potent carbon nucleophiles that react with aldehydes to produce secondary alcohols after an acidic workup. libretexts.orgorganic-chemistry.orgpressbooks.pub The reaction of this compound with a Grignard reagent, such as ethylmagnesium bromide, would yield 1-(tetrahydro-2H-pyran-3-yl)propan-1-ol. The nucleophilic alkyl group from the Grignard reagent adds to the carbonyl carbon, and subsequent hydrolysis of the magnesium alkoxide intermediate gives the final alcohol product. libretexts.orgmasterorganicchemistry.com

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org This reaction would transform this compound into 3-vinyl-tetrahydro-2H-pyran. The reaction proceeds through a cyclic oxaphosphetane intermediate, which decomposes to form the alkene and a stable triphenylphosphine (B44618) oxide, providing the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to an aldehyde creates a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. fiveable.meorgoreview.com This reaction requires a basic catalyst to generate the nucleophilic cyanide ion (CN⁻). libretexts.org The reaction of this compound yields 2-hydroxy-2-(tetrahydro-2H-pyran-3-yl)acetonitrile. Cyanohydrins are versatile intermediates that can be hydrolyzed to α-hydroxy carboxylic acids or reduced to β-amino alcohols. ualberta.cayoutube.com

Table 1: C-Nucleophile Addition Reactions

Reaction Type C-Nucleophile Reagents Product
Grignard Reaction R⁻ (from R-MgX) 1. CH₃CH₂MgBr in Et₂O2. H₃O⁺ 1-(Tetrahydro-2H-pyran-3-yl)propan-1-ol
Wittig Reaction Phosphorus Ylide Ph₃P=CH₂ in THF 3-Vinyl-tetrahydro-2H-pyran

Nitrogen-based nucleophiles react with this compound, typically through a condensation mechanism, to form a variety of derivatives containing carbon-nitrogen double or single bonds.

Hydrazone Formation: Aldehydes react with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) to form hydrazones. numberanalytics.comwikipedia.org This condensation reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N-NH₂ functional group. numberanalytics.com The reaction of this compound with hydrazine yields (tetrahydro-2H-pyran-3-yl)methanal hydrazone. These reactions are foundational in both synthesis and analytical chemistry. wikipedia.orgnih.govorganic-chemistry.org

Reductive Amination: Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. prepchem.com The process involves two main steps: the initial condensation of the aldehyde with an amine to form an imine (or iminium ion), followed by the in-situ reduction of this intermediate to the corresponding amine. numberanalytics.comchemicalbook.com To form the primary amine, tetrahydro-2H-pyran-3-ylmethanamine sigmaaldrich.com, the aldehyde is treated with ammonia (B1221849) to form the imine, which is then reduced. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting aldehyde. prepchem.comgoogle.com

Table 2: N-Nucleophile Condensation and Derivatization Reactions

Reaction Type N-Nucleophile Reagents Intermediate Final Product
Hydrazone Formation Hydrazine H₂N-NH₂, mild acid catalyst - (Tetrahydro-2H-pyran-3-yl)methanal hydrazone

Oxidative Transformations of the Aldehyde Group

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid. This transformation is a common step in synthetic pathways to introduce a carboxyl group. The product of this oxidation is tetrahydro-2H-pyran-3-carboxylic acid. sigmaaldrich.com A wide range of oxidizing agents can accomplish this conversion, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Jones reagent), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant depends on the presence of other sensitive functional groups within the molecule.

Reductive Transformations of the Aldehyde Group

The aldehyde group is easily reduced to a primary alcohol. This reaction converts this compound into (tetrahydro-2H-pyran-3-yl)methanol. chemicalbook.com This transformation is typically achieved using complex metal hydrides.

Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that readily converts aldehydes to primary alcohols. masterorganicchemistry.commasterorganicchemistry.com The reaction is usually performed in a protic solvent like methanol (B129727) or ethanol. chemicalbook.com A specific synthetic procedure involves treating a solution of this compound in a dichloromethane/methanol co-solvent with sodium borohydride at low temperature, followed by stirring at room temperature. chemicalbook.com

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent than NaBH₄. libretexts.org It also reduces aldehydes to primary alcohols but must be used in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step to protonate the resulting alkoxide. libretexts.org

Table 3: Reductive Transformation of the Aldehyde Group

Reagent Solvent Conditions Product
Sodium Borohydride (NaBH₄) Dichloromethane/Methanol -5 °C to room temperature (Tetrahydro-2H-pyran-3-yl)methanol chemicalbook.com

Heteroatom Functionalization and Transformations of the Pyran Ring

While reactions at the aldehyde are common, the tetrahydropyran (B127337) ring itself can be functionalized, particularly if it bears other reactive groups. These transformations are often performed on derivatives of this compound, such as the corresponding alcohol obtained from its reduction.

After reduction of the carbaldehyde to (tetrahydro-2H-pyran-3-yl)methanol, the resulting primary hydroxyl group can be readily converted into an ether or an ester. These reactions are useful for installing protecting groups or for modifying the molecule's properties for applications such as liquid crystals. google.com

Esterification: This reaction involves treating the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. medcraveonline.commedcraveonline.com For instance, (6-pentyltetrahydro-2H-pyran-3-yl)methanol can be reacted with p-toluenesulfonyl chloride in the presence of pyridine (B92270) to form the corresponding tosylate ester, which is a good leaving group for subsequent nucleophilic substitution reactions. google.com

Etherification: This process forms an ether by, for example, the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. A patent describes the use of tetrahydro-2H-pyran derivatives in etherification reactions to synthesize liquid crystal compounds. google.com

Ring Modification and Cleavage Reactions within Tetrahydropyran Systems

The tetrahydropyran (THP) ring is a common structural motif in many natural products and is generally considered stable under various conditions. However, the presence of the ring oxygen atom provides a site for activation, enabling a range of ring modification and cleavage reactions. These transformations are crucial for converting cyclic precursors into functionalized acyclic compounds. The reactivity of the ring can be significantly influenced by the nature of the catalysts, reagents, and the substitution pattern on the THP core. While specific studies on this compound are limited, the fundamental reactivity of the tetrahydropyran scaffold provides a strong basis for understanding its potential transformations.

1 Acid-Catalyzed Ring Cleavage

The most common method for cleaving the tetrahydropyran ring involves acid catalysis. The mechanism typically begins with the protonation of the endocyclic oxygen atom, which activates the ring. A subsequent nucleophilic attack at one of the adjacent carbons (C2 or C6) leads to the scission of a C-O bond and ring opening.

In the context of 2-tetrahydropyranyl (THP) ethers, which are widely used as protecting groups for alcohols, acid-catalyzed hydrolysis is a standard deprotection method that results in ring cleavage. wikipedia.org This reaction proceeds via the formation of a transient hemiacetal, which then opens to yield the parent alcohol and 5-hydroxypentanal (B1214607). wikipedia.org The reaction underscores the susceptibility of the C2-O bond to cleavage due to the formation of a stabilized oxocarbenium ion intermediate.

Table 1: Representative Acid-Catalyzed Ring Cleavage of a THP Derivative

Reaction Type Substrate Example Reagents & Conditions Acyclic Product Key Findings
Acid-Catalyzed Hydrolysis2-Alkoxy-tetrahydropyranDilute aqueous acid (e.g., HCl, H₂SO₄)5-HydroxypentanalThe reaction proceeds readily under mild acidic conditions, demonstrating the lability of the acetal (B89532) structure within the ring. wikipedia.org

The presence of a carbaldehyde group at the C3 position, as in this compound, would likely remain intact under these mild hydrolytic conditions, suggesting that similar cleavage would yield a substituted 5-hydroxypentanal derivative.

2 Lewis Acid-Mediated Ring Opening

Lewis acids offer an alternative to Brønsted acids for activating the THP ring. By coordinating with the ring oxygen, a Lewis acid can polarize the C-O bonds, making them more susceptible to nucleophilic attack or rearrangement. This approach can provide access to different reaction pathways and product profiles compared to proton-mediated methods.

Research has shown that the parent tetrahydropyran ring can be cleaved by acyl chlorides in the presence of a Lewis acid such as zinc chloride. whiterose.ac.uk This reaction results in the formation of a 5-chloropentyl ester, demonstrating a complete cleavage of the cyclic ether. Analogous reactions have been studied extensively for the five-membered tetrahydrofuran (THF) ring, where various Lewis acids, including those based on aluminum and boron, have been shown to effectively promote ring-opening reactions. nih.govrsc.org These studies highlight the general principle of Lewis acid activation of cyclic ethers for subsequent cleavage.

Table 2: Example of Lewis Acid-Mediated Ring Cleavage

Reaction Type Substrate Example Reagents & Conditions Acyclic Product Key Findings
Lewis Acid-Promoted CleavageTetrahydropyranAcetyl chloride, Zinc chloride (ZnCl₂)5-Chloropentyl acetateThe reaction demonstrates that a combination of a Lewis acid and an acyl halide can effectively open the stable THP ring to form a difunctional acyclic product. whiterose.ac.uk

3 Radical-Mediated Ring Fragmentation

Advanced methods for ring modification involve radical chemistry. The generation of an alkoxyl radical on the tetrahydropyran ring can initiate a β-fragmentation event, leading to the cleavage of a C-C bond within the ring. This strategy represents a powerful way to deconstruct the cyclic system and generate highly functionalized, linear radical intermediates that can be trapped in subsequent reactions.

This process typically involves converting a hydroxyl-substituted tetrahydropyran into a precursor (such as an N-alkoxyphthalimide) that can generate an alkoxyl radical under photoredox catalysis. nih.gov The resulting oxygen-centered radical can then trigger the homolytic cleavage of an adjacent C-C bond (e.g., the C2-C3 bond or C5-C6 bond). This fragmentation is driven by the formation of a more stable carbon-centered radical and a stable carbonyl compound, effectively transforming the cyclic ether into an acyclic structure. nih.gov

Table 3: General Representation of Radical-Mediated Ring Fragmentation

Reaction Type Substrate Precursor Reagents & Conditions Intermediate Products Key Findings
β-Fragmentation of Alkoxyl RadicalN-(Tetrahydropyranyloxy)phthalimideVisible light, Photoredox catalyst (e.g., 4CzIPN)Carbonyl compound + Carbon-centered radicalThis method allows for the cleavage of strong C-C bonds within the ring under mild conditions, offering a pathway to complex acyclic structures from cyclic precursors. nih.gov

These ring modification and cleavage reactions highlight the synthetic versatility of the tetrahydropyran scaffold beyond its role as a stable heterocyclic core. By leveraging acid catalysis, Lewis acid activation, or radical fragmentation, the THP ring in molecules like this compound can serve as a latent acyclic building block for complex molecule synthesis.

Applications in Pharmaceutical and Agrochemical Sciences

Design and Synthesis of Tetrahydropyran-Based Therapeutic Agents

The inherent structural features of the tetrahydropyran (B127337) ring, such as its oxygen atom which can act as a hydrogen bond acceptor and its flexible, non-planar conformation, make it an attractive scaffold for the design of therapeutic agents targeting a variety of biological receptors and transporters.

The pyran scaffold is integral to numerous natural and synthetic compounds exhibiting anticancer properties. nih.gov Research into pyran-based derivatives has shown they can be effective against various cancer cell lines. nih.gov While specific anticancer agents derived directly from tetrahydro-2H-pyran-3-carbaldehyde are not extensively detailed, the broader class of pyran-containing molecules has yielded promising leads. For instance, studies on related heterocyclic structures like tetrahydro-β-carboline derivatives have identified compounds with potential as both cancer chemopreventive and chemotherapeutic agents. nih.gov The structure-activity relationship (SAR) studies in these related series provide insights into how modifications on the core structure can influence activity, guiding the potential use of building blocks like this compound in the synthesis of novel anticancer compounds. nih.gov

The tetrahydropyran moiety has been successfully incorporated into the design of potent modulators of monoamine neurotransmitter reuptake, which are crucial for the treatment of depression and other CNS disorders. A significant area of development has been in creating triple uptake inhibitors (TUIs), which simultaneously block the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.govwikipedia.org

In one notable study, asymmetric pyran derivatives were used as the foundation for novel TUIs. nih.gov The synthesis involved the reductive amination of various amines with aldehydes, a chemical transformation for which this compound is a suitable reactant. nih.gov This research led to the identification of highly potent TUIs. For example, compound 23d was identified as one of the most potent TUIs developed in the series, exhibiting high affinity for all three monoamine transporters. nih.gov Another derivative, compound 31a , showed a profile more akin to a dopamine/norepinephrine reuptake inhibitor (DNRI). nih.gov

Further research has solidified the role of the tetrahydropyran ring in this area, with the development of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin and noradrenaline reuptake inhibitors (SNRIs). nih.gov

Table 1: Monoamine Transporter Inhibition Profile of Selected Tetrahydropyran Derivatives

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Inhibitor ProfileSource
23d113.16.2Triple Uptake Inhibitor (TUI) nih.gov
31a38.4-4.2Dopamine/Norepinephrine Reuptake Inhibitor (DNRI) nih.gov

The versatility of the tetrahydropyran scaffold extends to its use in molecules designed to interact with a range of G protein-coupled receptors (GPCRs).

Neurokinin-1 (NK1) Receptor Antagonists: NK1 receptor antagonists are a class of drugs with antiemetic, anxiolytic, and antidepressant properties. wikipedia.orgnih.gov They function by blocking the binding of Substance P to the NK1 receptor. nih.gov The development of non-peptide NK1 antagonists has been a significant focus of medicinal chemistry. wikipedia.orgresearchgate.net While many successful antagonists are based on piperidine (B6355638) scaffolds, the tetrahydropyran ring serves as a valuable heterocyclic alternative for designing novel NK1 receptor modulators. wikipedia.org

Adenosine (B11128) A2A/A3 Receptor Modulators: The tetrahydropyran framework has been instrumental in creating potent agonists for adenosine receptors. A study reported the synthesis of powerful adenosine A(2A) and A(3) receptor agonists by modifying adenosine-5'-N-ethylcarboxamide (NECA). nih.gov A key step in this synthesis was the creation of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a close structural relative of this compound. nih.gov The resulting diastereoisomer containing the (R) 3,4-dihydro-2H-pyranyl (DHP) moiety demonstrated the highest affinity for both A(2A) and A(3) receptors. nih.gov The interaction between A2A and A3 receptors to form heteromeric complexes is an area of ongoing research, suggesting that ligands targeting both may have unique therapeutic potential. nih.gov

Table 2: Adenosine Receptor Agonists Featuring a Dihydropyran Moiety

Compound TypeKey Structural FeatureTarget Receptor(s)Observed ActivitySource
Modified NECA Derivative(R) 3,4-dihydro-2H-pyranyl (DHP) moietyA2A and A3High-affinity agonist nih.gov

Corticotropin-Releasing Factor 1 (CRF1) Receptor Modulators: The tetrahydropyran scaffold is a versatile structural motif employed across medicinal chemistry. However, its specific application in the design of CRF1 receptor modulators is not prominently featured in the reviewed scientific literature.

Development of Tetrahydropyran-Derived Agrochemicals

In agrochemical science, there is a continuous need for new active ingredients to manage weeds and pests effectively. The pyran ring is found in some compounds developed for these purposes.

The discovery of novel lead compounds is fundamental to herbicide innovation. nih.gov Research has shown that pyran-containing structures can exhibit potent herbicidal activity. For example, a class of compounds known as pyrazolopyrans has been found to effectively control unwanted vegetation. google.com The mode of action for these compounds can involve the inhibition of critical plant enzymes, such as serinehydroxymethyltransferase (SHMT), which plays a key role in the photorespiration cycle of plants. google.com Although herbicides derived specifically from this compound were not identified, the demonstrated efficacy of other pyran-based structures highlights the potential of this chemical class in the development of new herbicidal agents. google.comnih.gov

In the search for natural and safer alternatives to synthetic pesticides, botanical extracts and essential oils have gained significant attention. ekb.eg Some of these natural mixtures have been found to possess insecticidal properties. ekb.eg In one analysis of an essential oil with demonstrated insecticidal efficacy against the adult rust-red flour beetle (Tribolium castaneum), tetrahydro-2H-pyran-3-ol was identified as one of the minor constituents. ekb.eg This compound is the alcohol analogue of this compound, suggesting that this simple pyran structure may contribute to insecticidal effects. No specific studies concerning the acaricidal activity of this compound or its immediate derivatives were noted in the reviewed literature.

This compound as a Precursor for Biologically Active Compounds

This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its aldehyde functionality allows for a wide range of chemical transformations, including condensations, reductive aminations, and oxidations, to construct diverse molecular architectures. The tetrahydropyran ring itself is a desirable feature in drug design, often associated with improved pharmacological profiles.

One of the most significant applications of this scaffold is in the synthesis of spiropiperidines. rsc.orgnih.gov These structures, which feature a piperidine ring sharing a single carbon atom with another ring, are of growing interest in drug discovery. rsc.org Specifically, 2-spiropiperidines, which can be conceptually derived from precursors like this compound, occupy an underexplored area of three-dimensional chemical space and are considered novel scaffolds for developing lead molecules in drug discovery programs. nih.govnih.gov These highly sp³-rich structures are particularly valued for their likeness to natural products and their potential to offer new intellectual property. nih.gov

Furthermore, derivatives of the core tetrahydropyran ring have been utilized to create compounds with specific biological activities. For instance, polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have been synthesized and evaluated as potential anticancer agents, with some showing high efficacy against breast cancer cell lines. nih.gov

Table 1: Biologically Active Compound Classes Derived from Tetrahydropyran Scaffolds

Compound ClassTherapeutic Area/ApplicationStructural RelevanceReference
Spiropiperidines Drug Discovery (General)Novel 3D scaffolds, lead-like molecules rsc.orgnih.gov
Tetrahydro-2H-pyrano[3,2-c]pyridazines OncologyAnticancer agents against breast cancer cell lines nih.gov
Histamine H3 Receptor Antagonists NeurologyThe related dihydro-2H-pyran-3(4H)-one is a key building block arkat-usa.org
Thrombin Inhibitors HematologyThe related dihydro-2H-pyran-3(4H)-one is a key building block arkat-usa.org

Synthesis of Biological Probes

Biological probes are specialized molecules, such as fluorescent labels or affinity reagents, used to study biological systems. While the aldehyde group of this compound is chemically suitable for conjugation to biomolecules, a review of the scientific literature does not indicate prominent or specific examples of its direct application in the synthesis of such probes. Research into adenosine A2A and A3 receptor agonists has utilized the related isomer, 3,4-dihydro-2H-pyran-2-carboxaldehyde, but this application has not been documented for the 3-carbaldehyde variant. nih.gov

Role in Natural Product Synthesis

The tetrahydropyran ring is a common feature in a multitude of natural products. The synthesis of these complex molecules often relies on building blocks that can efficiently generate this core structure. Spirocyclic systems containing a tetrahydropyran ring are particularly noteworthy. Reviews on synthetic strategies have highlighted that while many spiropiperidines are developed for drug discovery, 2-spiropiperidines are frequently synthesized as intermediates en route to natural products. rsc.orgscispace.com

A prominent example is the nankakurine class of Lycopodium alkaloids. nih.govscispace.com The core structure of these natural products features a complex spiropiperidine moiety fused to a decahydro-3,5-ethanoquinoline system. While total syntheses of nankakurines have been achieved through sophisticated intramolecular cycloaddition strategies, the resulting spiro-tetrahydropyran ring system underscores the importance of this structural motif in natural product chemistry. nih.govscispace.com Therefore, simple and versatile building blocks like this compound represent valuable starting points for synthetic campaigns targeting such complex natural products or their analogues.

Table 2: Natural Products Featuring a Tetrahydropyran-Spiroheterocycle Moiety

Natural ProductClassBiological RelevanceReference
Nankakurine A Lycopodium AlkaloidNeurotrophic activity (potential) nih.govscispace.com
Nankakurine B Lycopodium AlkaloidNeurotrophic activity (potential) nih.govscispace.com

Role in Materials Science and Industrial Chemistry

Integration of Tetrahydropyran (B127337) Scaffolds in Functional Materials

The defined three-dimensional structure of the tetrahydropyran ring is leveraged in materials science to influence the macroscopic properties of compounds, from optical characteristics to molecular self-assembly.

While unsaturated pyran rings are common components of many fluorophores, the saturated tetrahydropyran scaffold also plays a role in the development of optical materials. In the design of fluorescent and chemiluminescent dyes, the core chromophore is often a conjugated system, such as the dicyanomethylene-4H-pyran scaffold, which is valued for its high photostability, large Stokes shift, and structural tunability for applications in bioimaging and theranostics.

Donor-acceptor (D-A) fluorophores have been synthesized based on 2H-pyranone structures. These materials are of interest for their potential application in organic light-emitting diodes (OLEDs) wikipedia.org. The saturated tetrahydropyran ring, while not part of the conjugated system, can be incorporated as an auxiliary component. Its functions can include modifying the solubility of the dye, providing a rigid, non-conjugated linker between other functional groups, or influencing the solid-state packing of the molecules, which in turn affects the material's bulk optical properties.

Catalytic Applications of Tetrahydropyran Derivatives and Ligand Design

In homogeneous catalysis, the performance of a metal catalyst is profoundly influenced by the ligands coordinated to the metal center rsc.org. The design of ligands that can control the catalyst's activity, selectivity, and stability is a central focus of chemical research rsc.org. Oxygen-containing heterocycles like tetrahydropyran can serve as or be incorporated into ligands for transition metal complexes. These O-donor ligands are an important alternative to the more common phosphine-based ligands, particularly for reactions catalyzed by non-precious metals like nickel, copper, or iron.

The development of new nitrogen- and oxygen-based ligand libraries is considered crucial for advancing new catalytic methods . The properties of metal complexes are controlled by the ligands coordinated to them, and there is growing interest in the "second coordination sphere"—the region beyond the directly coordinated atoms—to further tune catalytic activity and selectivity rsc.org.

A compelling example of the tetrahydropyran scaffold's role in ligand design is found in the development of potent HIV protease inhibitors. Researchers have designed and synthesized inhibitors that incorporate a fused tetrahydropyran–tetrahydrofuran (B95107) (Tp–THF) ring system as a novel P2 ligand mdpi.com. The rationale for this design includes:

The larger Tp-THF ligand effectively fills the enzyme's hydrophobic binding pocket.

This enhanced occupancy increases van der Waals interactions with the protease active site.

The larger ring structure brings the cyclic ether oxygens into closer proximity with key amino acid residues (Asp-29 and Asp-30), optimizing crucial hydrogen-bonding interactions mdpi.com.

This work demonstrates how the tetrahydropyran structure can be used to create ligands with specific conformational properties and strategically placed donor atoms to achieve highly selective binding, a core principle of modern catalyst and inhibitor design mdpi.com.

Tetrahydro-2H-pyran-3-carbaldehyde as a Versatile Building Block in Organic Synthesis

This compound is a valuable heterocyclic building block in organic synthesis. Its utility stems from the presence of a reactive aldehyde functional group attached to the stable, saturated tetrahydropyran ring. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

While specific reaction data for the 3-carbaldehyde isomer is limited, the reactivity of closely related isomers, such as dihydropyran-2-carboxaldehyde and dihydropyran-5-carbaldehyde, provides a clear indication of its synthetic potential. The aldehyde functionality enables key carbon-carbon and carbon-nitrogen bond-forming reactions.

Key synthetic applications include:

Condensation Reactions: The aldehyde can undergo Knoevenagel condensation with active methylene compounds. For example, the related 3,4-dihydro-2H-pyran-5-carbaldehyde reacts with N-substituted pyrazole-5-amines in the presence of an acid catalyst to yield pyrazolo[3,4-b]pyridines in good yields.

Synthesis of Bioactive Molecules: The closely related (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde is a key intermediate in the synthesis of potent and selective adenosine (B11128) A2A and A3 receptor agonists. The synthesis involves the coupling of the aldehyde with 2-hydrazino-NECA to form a diastereoisomer with a dihydro-pyranyl (DHP) side chain, which exhibits high binding affinity to the target receptors.

Reactions with Nucleophiles: The aldehyde group readily reacts with various nucleophiles. Organometallic reagents, such as Grignard reagents, can add to the carbonyl group in a 1,2-addition fashion to form secondary alcohols. It also reacts with N,N-binucleophiles like hydrazine (B178648) derivatives to form pyrazoles.

The following table summarizes representative transformations that illustrate the synthetic utility of aldehydes on pyran scaffolds.

Reactant 1Reactant 2ConditionsProduct TypeReference
3,4-dihydro-2H-pyran-5-carbaldehydeN-substituted pyrazole-5-amineAcetic acidPyrazolo[3,4-b]pyridine
(R)-3,4-dihydro-2H-pyran-2-carboxaldehyde2-hydrazino-NECANot specifiedAdenosine Receptor Agonist
3,4-dihydro-2H-pyran-5-carbaldehydeHydrazine derivativesNot specifiedPyrazole derivatives
3,4-dihydro-2H-pyran-5-carbaldehydeGlycine estersNot specifiedSubstituted Pyrrole

These examples underscore the role of pyran-based aldehydes as pivotal intermediates for accessing a diverse range of complex heterocyclic compounds and pharmacologically active agents. The tetrahydropyran ring provides a stable, non-aromatic core, while the aldehyde group offers a gateway for extensive synthetic elaboration.

Stereochemical Aspects and Chiral Recognition in Tetrahydro 2h Pyran 3 Carbaldehyde Chemistry

Enantiomeric and Diastereomeric Forms of Tetrahydro-2H-pyran-3-carbaldehyde Derivatives

The structural complexity of this compound derivatives gives rise to a variety of stereoisomers, including enantiomers and diastereomers. The presence of multiple chiral centers in substituted tetrahydropyran (B127337) rings allows for a rich diversity of three-dimensional structures.

For instance, the synthesis of functionalized tetrahydropyrans, such as methyl 2-hydroxy-2-methyl-5-nitro-4-substituted-tetrahydro-2H-pyran-3-carboxylates, yields distinct cis and trans diastereomers. nih.gov These diastereomers exhibit different physical properties, including melting points and optical rotations, which are a direct consequence of their unique spatial arrangements. The diastereomeric excess (de) of these reactions, often exceeding 95%, indicates a high degree of stereochemical control during their formation. nih.gov

The characterization of these stereoisomers is crucial for understanding their chemical behavior and biological activity. Detailed below are examples of diastereomeric pairs synthesized through an organocatalytic domino Michael–Hemiacetalization reaction, highlighting the differences in their physical constants. nih.gov

Table 1: Physical Properties of Diastereomeric Tetrahydropyran Derivatives This table is interactive. Users can sort columns and search for specific data.

Compound Name Diastereomeric Form Melting Point (°C) Specific Rotation [α]D20 Diastereomeric Excess (de)
Methyl (2S,3R,4S,5S)-2-Hydroxy-2-methyl-5-nitro-4-(p-tolyl)tetrahydro-2H-pyran-3-carboxylate trans-3e 151 -85.3 (c 1.0, CHCl3) >95%
1-[(2S,3S,4S,5R)-2-Hydroxy-2-methyl-5-nitro-4-phenyltetrahydro-2H-pyran-3-yl]ethanone cis-3d 40 -6.2 (c 0.2, CHCl3) >95%
Methyl (2S,3R,4R,5S)-2-Hydroxy-2-methyl-5-nitro-4-(thiophen-2-yl)tetrahydro-2H-pyran-3-carboxylate trans-3g 111 -99.4 (c 1.0, CHCl3) >95%
Methyl (2S,3R,4R,5R)-2-Hydroxy-2-methyl-5-nitro-4-(thiophen-2-yl)tetrahydro-2H-pyran-3-carboxylate cis-3g 63 -38.3 (c 0.5, CHCl3) >95%

In other derivatives, such as those used as adenosine (B11128) receptor agonists, the separation of diastereomers is essential for pharmacological evaluation. For example, a derivative of 3,4-dihydro-2H-pyran-2-carboxaldehyde was separated into its diastereomers, revealing that the molecule with the (R)-configuration in the dihydropyran (DHP) ring was more potent than its (S)-DHP counterpart. figshare.com

Strategies for Enantioselective Synthesis

The synthesis of specific enantiomers of tetrahydropyran derivatives is a significant goal in organic chemistry, driven by the often distinct biological activities of different stereoisomers. Several strategies have been developed to achieve high enantioselectivity.

One effective method is enzymatic kinetic resolution . This technique was employed in the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a precursor for potent adenosine receptor agonists. The process involved the porcine pancreatic lipase (B570770) (PPL) catalyzed resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran to produce the enantiopure (R)-alcohol, which was then oxidized to the desired aldehyde. figshare.com

Organocatalysis represents another powerful approach. Asymmetric organocatalytic domino reactions, such as the Michael–Hemiacetalization, can construct highly functionalized tetrahydropyrans with excellent diastereo- and enantioselectivity. nih.gov Catalysts derived from thiourea (B124793) and squaramide have proven effective in these transformations, leading to products with high enantiomeric excess. nih.gov

Furthermore, asymmetric transition-metal catalysis is a cornerstone of enantioselective synthesis. The inverse-electron-demand hetero-Diels-Alder reaction, catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes, allows for the highly diastereo- and enantioselective synthesis of 3,4-dihydro-2H-pyrans from α,β-unsaturated carbonyl compounds and electron-rich olefins. datapdf.com

Stereocontrol in Ring-Forming Reactions

Achieving stereocontrol during the formation of the tetrahydropyran ring is fundamental to the synthesis of stereochemically defined products. The choice of reaction strategy directly influences the relative and absolute stereochemistry of the newly formed chiral centers.

The hetero-Diels-Alder reaction is a classic example of a stereocontrolled ring-forming reaction. The use of chiral Lewis acid catalysts, such as the aforementioned Cu(II)-bis(oxazoline complexes, orchestrates the approach of the diene and dienophile, resulting in a highly ordered transition state that dictates the stereochemical outcome of the cycloadduct. datapdf.com

Similarly, domino reactions , also known as cascade reactions, offer an efficient pathway to complex molecules with multiple stereocenters in a single synthetic operation. The organocatalytic domino Michael–Hemiacetalization reaction is a prime example, where the catalyst controls the stereochemistry of the initial Michael addition, and this stereochemistry is then relayed through the subsequent intramolecular hemiacetalization (ring-closing) step. nih.gov This process can generate up to four contiguous stereocenters with a high degree of control. nih.gov

Influence of Stereochemistry on Biological Activity and Material Properties

The three-dimensional structure of a molecule is intrinsically linked to its function. In the context of this compound derivatives, stereochemistry profoundly influences both their biological activity and the properties of materials derived from them.

Biological Activity

The precise spatial orientation of functional groups is often critical for a molecule's interaction with biological targets like enzymes and receptors. A compelling example is found in derivatives of 3-Br-acivicin, which possess a core structure related to substituted tetrahydropyrans. In studies of their antimalarial activity, only the isomers with the natural (5S, αS) configuration showed significant potency against Plasmodium falciparum. researchgate.networdpress.com This stereoselectivity is thought to arise from a specific uptake mechanism, likely the L-amino acid transport system, and differential binding to target enzymes such as Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). researchgate.networdpress.com The unnatural enantiomers and diastereoisomers were significantly less active or inactive. researchgate.net

Similarly, in the case of adenosine A2A and A3 receptor agonists derived from a dihydropyran carboxaldehyde, the (R)-isomer exhibited the highest binding affinity for both receptors, underscoring the importance of chirality for potent and selective receptor engagement. figshare.com

Material Properties

While specific studies on polymers derived directly from this compound are not extensively detailed in the surveyed literature, the principles of polymer chemistry establish a clear link between monomer stereochemistry and bulk material properties. bohrium.comduke.edu The stereochemistry of the repeating units in a polymer, known as tacticity (e.g., isotactic, syndiotactic, atactic), governs how polymer chains pack together. bohrium.com

This packing efficiency directly influences the material's crystallinity, which in turn affects its mechanical and thermal properties. nih.govbohrium.com For instance:

Mechanical Properties: Highly crystalline polymers, resulting from stereoregular chains that pack well, are generally stiffer, harder, and more robust than their amorphous (atactic) counterparts. bohrium.com The difference between the elastic, rubbery properties of cis-polyisoprene and the hard, crystalline nature of trans-polyisoprene is a classic example of how stereoisomerism dictates material character. nih.gov

Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) are significantly influenced by stereochemistry. Stereoregular polymers typically have higher melting points due to their ordered, crystalline domains. bohrium.com

Other Properties: Chiral polymers can exhibit unique optical properties, such as circularly polarized luminescence, and can be used as chiral stationary phases for enantioselective separations in chromatography. researchgate.netmdpi.com

Therefore, it is expected that polymers synthesized from enantiopure or diastereomerically pure this compound derivatives would exhibit distinct material properties compared to polymers made from racemic mixtures. Control over the stereochemistry of the tetrahydropyran monomer provides a powerful tool to tune the resulting polymer's characteristics, from a flexible, rubbery state to a hard, glassy material. nih.gov

Computational Chemistry and Mechanistic Elucidation of Tetrahydro 2h Pyran 3 Carbaldehyde Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the intricate pathways of chemical reactions, identifying transition states, and determining thermodynamic and kinetic parameters. nih.gov A key example illustrating this is the study of the disproportionation of a closely related compound, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, in the Cannizzaro reaction. torvergata.ituncw.edu

Researchers have employed quantum-chemical modeling, specifically using the semiempirical RM1 method in the unrestricted Hartree–Fock approximation, to elucidate the mechanism of this reaction in ethanol. torvergata.ituncw.edu The calculations focused on optimizing the geometry of the reactants and transition states to determine their heats of formation. uncw.edu The study revealed two potential pathways for the critical hydride transfer step, which depends on the mutual arrangement of the hydrated aldehyde's anion and a second aldehyde molecule. torvergata.it

The two proposed mechanisms are:

One-Center Interaction: The reaction proceeds through a transition state involving a direct interaction at a single center.

Two-Center Interaction: The reaction involves a cyclic intermediate state where the interaction is distributed over two centers. torvergata.it

The theoretical calculations of the thermodynamic parameters showed strong agreement with experimental values, lending significant support to the proposed hydride transfer mechanism. torvergata.ituncw.edu This computational approach provides a granular view of the reaction coordinate, clarifying the energetic landscape and the structural evolution of the molecules throughout the transformation.

ParameterDescriptionComputational MethodKey FindingReference
Reaction MechanismElucidation of the Cannizzaro disproportionation reaction pathway for a pyran-carbaldehyde derivative.Semiempirical RM1Confirmed a hydride transfer mechanism with two possible transition states (one-center and two-center). torvergata.it
ThermodynamicsCalculation of heats of formation for reagents and transition states.RM1 (unrestricted Hartree–Fock)Calculated values agreed with experimental data, validating the computational model. uncw.edu
Transition StatesGeometric and energetic characterization of intermediate structures.RM1Identified and optimized the geometries of transition states 4 and 5, corresponding to the two proposed pathways. torvergata.it

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable in drug discovery for understanding how a ligand, such as a derivative of tetrahydro-2H-pyran-3-carbaldehyde, might interact with a biological target like a protein receptor.

A significant application of this approach is seen in the development of potent and selective adenosine (B11128) receptor agonists. The synthesis of agonists for the A2A and A3 adenosine receptor subtypes has utilized a derivative, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, as a key building block. arxiv.org Molecular docking simulations were performed to understand the interaction between these synthesized compounds and the receptor binding sites. rsc.org

In one such study, a series of 2-hydrazone-NECA derivatives incorporating the pyran moiety were evaluated. arxiv.org The docking results for a diastereoisomer possessing the (R)-3,4-dihydro-2H-pyranyl (DHP) moiety revealed high affinity for both A2A and A3 receptors. The (R)-DHP analogue exhibited Ki values of 3.76 nM for A2A and 4.51 nM for A3, demonstrating significant potency and selectivity. arxiv.org These computational insights help rationalize the structure-activity relationship (SAR), guiding the design of more effective and selective ligands by predicting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions within the receptor's active site.

CompoundTarget ReceptorDocking FindingBinding Affinity (Ki)Reference
(R)-DHP-2-hydrazone-NECA analogue (Compound 3)Adenosine A2A ReceptorHigh affinity binding. 12-fold selective vs. A1 receptor.3.76 nM arxiv.org
(R)-DHP-2-hydrazone-NECA analogue (Compound 3)Adenosine A3 ReceptorHigh affinity binding. 10-fold selective vs. A1 receptor.4.51 nM arxiv.org
Tetrahydro-β-carboline derivativesPlasmodium falciparum enzymesIn silico simulations provided insights into possible interactions with essential parasite enzymes.N/A rsc.org

Spectroscopic Property Prediction and Validation, including Solvatochromism

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to validate experimental findings and interpret complex spectra. Methods like Density Functional Theory (DFT) are widely used for this purpose.

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a robust approach for calculating the isotropic shielding values of nuclei in a molecule. uncw.edunih.gov These calculated shielding values can then be converted to chemical shifts by referencing a standard (like tetramethylsilane) or by using linear scaling factors derived from plotting calculated values against experimental data for a set of known compounds. youtube.com For flexible molecules like this compound, it is crucial to first perform a conformational analysis to identify all low-energy conformers. The final predicted spectrum is a Boltzmann-weighted average of the spectra calculated for each individual conformer. uncw.edu Studies on other pyran-containing molecules, such as C- and N-glucuronides, have shown that computational predictions can help explain complex spectral features like virtual coupling, which is dependent on substitution and solvent. nih.govnih.gov

Solvatochromism Prediction: Solvatochromism is the phenomenon where a substance's color or spectral absorption changes with the polarity of the solvent. wikipedia.org This effect arises from the differential solvation of the molecule's electronic ground and excited states. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (e.g., UV-Vis) of a molecule in various solvents. nih.gov By modeling the solvent as a polarizable continuum (e.g., using the Polarizable Continuum Model, PCM), TD-DFT can calculate the vertical excitation energies and corresponding absorption maxima (λ_max). researchgate.net A plot of the calculated λ_max against solvent polarity parameters (like the dielectric constant) can predict whether the compound will exhibit positive (red shift with increasing polarity) or negative (blue shift) solvatochromism, a prediction that can be validated experimentally. nih.gov

PropertyComputational MethodKey Information PredictedExperimental Validation
NMR Chemical ShiftsDFT with GIAO methodIsotropic shielding constants (¹H, ¹³C), which are converted to chemical shifts (δ) and coupling constants (J).Comparison with experimental NMR spectra.
Solvatochromism (UV-Vis)TD-DFT with a solvent model (e.g., PCM)Electronic transition energies and absorption maxima (λ_max) in different solvents.Measurement of UV-Vis absorption spectra in a series of solvents with varying polarity.

Conformation Analysis and Stereochemical Prediction

The three-dimensional structure, or conformation, of this compound is critical to its reactivity and biological activity. Computational methods, particularly DFT, are essential for exploring the conformational landscape and predicting the most stable stereochemical arrangements.

The tetrahydropyran (B127337) ring typically adopts a chair conformation to minimize angular and torsional strain. For a substituted pyran like the title compound, multiple chair and boat conformers are possible, differing in the axial or equatorial orientation of the carbaldehyde group. DFT calculations can be used to optimize the geometry of each possible conformer and calculate its relative energy.

In a detailed study on halogenated pyran analogues, DFT calculations were used to corroborate experimental findings from X-ray crystallography and NMR. nih.gov The calculations confirmed that the pyran rings preferentially adopt a standard ⁴C₁-like chair conformation, even when this introduces significant 1,3-diaxial repulsion between substituents. nih.gov Furthermore, a Natural Bonding Orbital (NBO) analysis can be performed to understand the electronic reasons for conformational preferences, such as the effects of hyperconjugation from C–F antibonding orbitals in fluorinated analogues. nih.gov By calculating the Boltzmann distribution based on the relative energies of all stable conformers, chemists can predict the dominant conformation in solution and anticipate the stereochemical outcome of reactions.

Future Research Trajectories and Overarching Challenges in Tetrahydro 2h Pyran 3 Carbaldehyde Research

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the advancement of tetrahydro-2H-pyran-3-carbaldehyde research lies in the development of efficient and sustainable synthetic methods. Traditional approaches often suffer from limitations such as low yields, the use of hazardous reagents, and complex purification processes. nih.gov Future research must prioritize the development of green and economically viable synthetic strategies.

Key Research Areas:

Catalytic Systems: The development of novel catalysts is crucial for improving the efficiency and selectivity of synthetic reactions. semanticscholar.org This includes the exploration of heterogeneous catalysts, which offer advantages in terms of reusability and ease of separation. nih.gov Nanocatalysts, with their high surface area and unique catalytic properties, also present a promising avenue for investigation. mdpi.com

Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can accelerate reaction times and improve yields in the synthesis of pyran derivatives. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyran Derivatives

MethodologyAdvantagesDisadvantagesReferences
Traditional Synthesis Well-established protocolsLow yields, hazardous reagents, multi-step processes nih.gov
Heterogeneous Catalysis Reusable, easy separation, eco-friendlyCatalyst deactivation, mass transfer limitations semanticscholar.orgnih.gov
Nanocatalysis High surface area, unique reactivityPotential for aggregation, cost of production mdpi.com
Multicomponent Reactions High atom economy, reduced waste, simplified purificationFinding suitable reaction conditions can be challenging nih.govmdpi.com
Microwave/Ultrasound-Assisted Synthesis Faster reaction times, improved yieldsSpecialized equipment required, potential for localized overheating researchgate.net

Exploration of New Biological Targets and Pharmacological Applications

The tetrahydropyran (B127337) motif is a common feature in many biologically active natural products and synthetic drugs. researchgate.netmdpi.com Derivatives of this compound have shown promise in various therapeutic areas, but a vast landscape of potential biological targets remains to be explored.

Current and Potential Applications:

Anticancer Agents: Certain derivatives of tetrahydro-2H-pyran have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govdntb.gov.ua

Adenosine (B11128) Receptor Agonists: Modifications of the tetrahydro-2H-pyran structure have led to the development of potent agonists for adenosine A2A and A3 receptors, which are implicated in inflammatory processes. nih.govnih.gov

Antibacterial and Antifungal Agents: Pyranopyrimidine derivatives have shown broad-spectrum activity against various bacterial and fungal strains. nih.gov

Future research should focus on high-throughput screening of this compound derivatives against a wider range of biological targets to uncover new pharmacological applications.

Expansion into Advanced Materials and Nanotechnology

The unique structural and chemical properties of this compound and its derivatives make them attractive building blocks for the development of advanced materials. chembk.com

Potential Applications in Materials Science:

Photosensitive Materials: The pyran ring system can be incorporated into the synthesis of photosensitive materials. chembk.com

Liquid Crystals: Tetrahydro-2H-pyran derivatives are being investigated for their potential use in liquid crystal displays, with the trans-isomer being particularly favored for its thermodynamic stability and liquid crystallinity. google.com

Nanomaterials: The functionalization of carbon nanotubes and other nanomaterials with pyran derivatives can lead to novel hybrid materials with tailored properties for applications in catalysis and electronics. mdpi.com

Addressing Scale-Up and Industrial Feasibility

For any promising compound to transition from the laboratory to commercial application, the challenges of large-scale synthesis and industrial feasibility must be addressed. A key objective is to develop production methods for tetrahydro-2H-pyran derivatives that are suitable for industrial production, aiming for cost-effectiveness and efficiency. google.com

Key Considerations for Industrial Scale-Up:

Cost-Effective Starting Materials: The availability and cost of starting materials are critical factors in the economic viability of a synthetic process.

Process Optimization: Reaction conditions, including temperature, pressure, and catalyst loading, must be optimized to maximize yield and minimize production costs.

Purification and Isolation: Efficient and scalable methods for the purification and isolation of the final product are essential.

Regulatory Compliance: All industrial chemical processes must adhere to strict safety and environmental regulations.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis and drug discovery. nih.govresearchgate.net These computational tools can accelerate the design-make-test-analyze cycle and facilitate the discovery of novel compounds with desired properties. youtube.com

Applications of AI and ML:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, identify potential side products, and suggest optimal reaction conditions. researchgate.netnih.gov

Computer-Aided Synthesis Planning (CASP): AI-powered tools can assist chemists in designing efficient synthetic routes to target molecules, reducing the time and resources required for experimental work. nih.gov

De Novo Drug Design: Machine learning models can generate novel molecular structures with specific pharmacological profiles, opening up new avenues for drug discovery. youtube.com

By embracing these future research trajectories and tackling the associated challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for significant advancements in a wide range of scientific and technological fields.

Q & A

Q. What are the most reliable synthetic routes for tetrahydro-2H-pyran-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound often involves oxidation of tetrahydro-2H-pyran-3-methanol derivatives. Key methods include:

  • Oxidation with KMnO₄ or CrO₃ under acidic conditions, which selectively targets alcohol groups to form aldehydes. However, over-oxidation to carboxylic acids must be controlled via temperature modulation (e.g., maintaining 0–5°C) .
  • Organocatalytic domino reactions using formaldehyde and β-nitrostyrenes in THF, which yield functionalized dihydro- or tetrahydropyrans. This method requires precise stoichiometry to avoid side products .
  • Retrosynthesis-guided AI tools predict feasible routes by analyzing databases like Reaxys or Pistachio, optimizing solvent selection (e.g., anhydrous THF) and catalyst choice (e.g., LiAlH₄ for reductions) .

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on:

  • ¹H/¹³C NMR : Distinct peaks for the aldehyde proton (~9.8 ppm) and pyran ring protons (δ 3.5–4.5 ppm). Coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons) confirm ring conformation .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for verifying the aldehyde’s position (C3) and ring puckering .
  • HRMS (ESI-TOF) : Validates molecular formula (C₆H₁₀O₂) with exact mass matching (e.g., 114.1424 g/mol) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste disposal : Segregate aldehyde-containing waste and use licensed biohazard disposal services to prevent environmental contamination .
  • Emergency measures : In case of spills, neutralize with sodium bisulfite to reduce aldehyde reactivity before cleanup .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Asymmetric catalysis is key:

  • Organocatalysts : Chiral amines (e.g., derived from proline) induce enantioselectivity during aldehyde formation. For example, Malerich et al. reported 90% ee using a thiourea-based catalyst in THF .
  • Michael addition : Phosphonate derivatives of this compound are synthesized via asymmetric Michael addition, employing chiral ligands like BINOL to control stereochemistry .

Q. What mechanistic insights explain contradictory yields in oxidation reactions of pyran derivatives?

Discrepancies arise from:

  • Substrate steric effects : Bulky substituents at C4 hinder oxidation at C3, favoring side reactions (e.g., epoxidation). Kinetic studies using in situ IR can monitor aldehyde formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may promote over-oxidation. Adjusting solvent mixtures (e.g., DCM/water biphasic systems) improves selectivity .

Q. What strategies enable functionalization of this compound for complex molecule synthesis?

  • Phosphonation : React with dialkyl phosphites under Michael conditions to form tetrahydro-2H-pyran-3-ylphosphonates, useful in bioactive molecule development .
  • Hydrazone formation : Condensation with arylhydrazines yields Schiff bases, which serve as intermediates for heterocyclic compounds (e.g., pyrazoles) .

Q. How do solvent and temperature affect the stability of this compound?

  • Storage : Store at –20°C under argon to prevent aldol condensation. In solution, acetonitrile or DMF stabilizes the aldehyde better than alcohols .
  • Degradation pathways : Elevated temperatures (>40°C) accelerate dimerization. Stability assays using HPLC can track degradation kinetics .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • GC-MS limitations : Aldehydes may decompose during vaporization. Derivatization with DNPH (2,4-dinitrophenylhydrazine) enhances volatility and detection .
  • HPLC methods : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. UV detection at 280 nm captures aldehyde-specific absorbance .

Q. How can green chemistry principles be applied to optimize synthetic routes?

  • Solvent substitution : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Immobilize chiral catalysts on silica to reduce waste and improve turnover number (TON) .

What unresolved research questions exist regarding the biological activity of this compound derivatives?

  • Structure-activity relationships (SAR) : Limited data on how C3 aldehyde substitution affects antimicrobial or anti-inflammatory properties. Computational docking studies (e.g., AutoDock Vina) could predict target binding .
  • Metabolic pathways : Unknown CYP450 interactions. Isotope-labeled studies (¹³C-aldehyde) may elucidate metabolic fate in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.